molecular formula C8H11NO2 B12769349 Norfenefrine, (S)- CAS No. 1420-80-0

Norfenefrine, (S)-

Cat. No.: B12769349
CAS No.: 1420-80-0
M. Wt: 153.18 g/mol
InChI Key: LRCXRAABFLIVAI-MRVPVSSYSA-N
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Description

Norfenefrine, also known as meta-octopamine or norphenylephrine, is a sympathomimetic medication primarily used in the treatment of hypotension (low blood pressure). It is a naturally occurring endogenous trace amine and plays a role as a minor neurotransmitter in the brain. Norfenefrine is described as an α-adrenergic receptor agonist and sympathomimetic agent, acting predominantly as an α1-adrenergic receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield .

Industrial Production Methods

The industrial production of norfenefrine involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps, such as bromination and hydroxyamination, to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Norfenefrine undergoes various chemical reactions, including:

    Oxidation: Norfenefrine can be oxidized to form m-hydroxymandelic acid.

    Reduction: Reduction reactions can convert norfenefrine into its corresponding alcohol derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: m-Hydroxymandelic acid

    Reduction: Alcohol derivatives of norfenefrine

    Substitution: Various alkylated and acylated derivatives

Mechanism of Action

Norfenefrine exerts its effects by acting as an α-adrenergic receptor agonist. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating these receptors .

Comparison with Similar Compounds

Norfenefrine is structurally similar to several other compounds, including:

    Norepinephrine: Both are phenethylamine derivatives, but norepinephrine has an additional hydroxyl group on the benzene ring.

    Phenylephrine: Similar in structure, but phenylephrine has a methyl group on the nitrogen atom.

    Etilefrine: Similar structure, but etilefrine has an ethyl group on the nitrogen atom.

    Metaraminol: Similar structure, but metaraminol has a methyl group on the α-carbon.

Norfenefrine is unique due to its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .

Properties

CAS No.

1420-80-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-[(1S)-2-amino-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1

InChI Key

LRCXRAABFLIVAI-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CN)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O

Origin of Product

United States

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